Obeticholic Acid-d5

Description

Significance of Stable Isotope Labeling in Modern Chemical Biology and Pharmaceutical Sciences

Stable isotope labeling is a powerful technique that involves the incorporation of non-radioactive isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into molecules to be used as tracers. metsol.com This method is foundational in scientific research for its ability to monitor the journey of atoms or molecules through complex biological systems. Unlike radioactive isotopes, stable isotopes pose no radiation risk, making them exceptionally safe for a wide range of clinical applications, including long-term monitoring studies. metsol.comdiagnosticsworldnews.com

In pharmaceutical sciences, stable isotope labeling is critical for elucidating the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. musechem.comchemicalsknowledgehub.com By labeling a drug with a stable isotope, researchers can precisely track its metabolic fate, identify and quantify its metabolites, and determine its pharmacokinetic profile using specialized analytical methods like mass spectrometry. diagnosticsworldnews.com This information is vital for understanding the efficacy and safety of new drugs. Furthermore, this technique is instrumental in bioavailability studies, drug-drug interaction research, and quantitative proteomics. diagnosticsworldnews.com

Table 1: Key Applications of Stable Isotope Labeling in Pharmaceutical Research

| Application Area | Description | Key Advantages |

|---|---|---|

| Metabolism Studies (ADME) | Tracing the metabolic pathway of a drug, including its breakdown and the formation of metabolites. chemicalsknowledgehub.com | Provides a complete picture of a drug's lifecycle in the body without altering its chemical properties. musechem.com |

| Pharmacokinetics (PK) | Studying the rate of a drug's absorption, distribution, metabolism, and excretion. | Enables precise measurement of drug concentrations in biological samples over time. diagnosticsworldnews.com |

| Bioavailability Studies | Quantifying the amount of a drug that is absorbed and the rate at which it is eliminated from the body. | Crucial for determining the effective dose and formulation of a pharmaceutical product. |

| Quantitative Analysis | Used in isotope dilution methods to determine the exact concentration of a compound in a sample. | Serves as an ideal internal standard in mass spectrometry for highly accurate and precise measurements. clearsynth.comscioninstruments.com |

| Drug-Drug Interactions | Assessing if a co-administered drug affects the pharmacokinetics or metabolism of the labeled drug. | Helps to identify potential adverse interactions early in the drug development process. |

Rationale for Deuteration in Obeticholic Acid Analogs for Enhanced Research Utility

The primary rationale for the deuteration of Obeticholic Acid to create Obeticholic Acid-d5 is its application as a superior internal standard for quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) assays. nih.govclearsynth.com An internal standard is a compound with a known concentration added to a sample to enable precise quantification of a target analyte by correcting for variations during sample processing and analysis. scioninstruments.comtexilajournal.com

Stable isotope-labeled internal standards, such as deuterated compounds, are considered the gold standard because they are nearly identical to the analyte of interest in their chemical and physical properties. scioninstruments.com This similarity ensures that the internal standard and the analyte behave almost identically during sample extraction, chromatography, and ionization in the mass spectrometer. scioninstruments.comscispace.com However, due to the mass difference imparted by the deuterium atoms, this compound can be easily distinguished from the unlabeled Obeticholic Acid by the mass spectrometer. scioninstruments.com

This co-elution and similar ionization behavior allow the deuterated standard to effectively compensate for matrix effects—where other compounds in a complex biological sample can enhance or suppress the analyte's signal—and variations in instrument performance. clearsynth.comwisdomlib.org The use of this compound thereby significantly improves the accuracy, precision, and reliability of measurements for its non-labeled counterpart in biological matrices. texilajournal.comwisdomlib.org

Table 2: Characteristics of this compound as an Internal Standard

| Property | Description | Advantage in Research |

|---|---|---|

| Chemical Similarity | Possesses nearly identical chemical and physical properties to unlabeled Obeticholic Acid. | Behaves similarly during sample preparation, extraction, and chromatography, minimizing analytical error. scioninstruments.com |

| Mass Difference | Has a higher mass-to-charge ratio (m/z) due to the presence of five deuterium atoms. | Allows it to be clearly distinguished from the unlabeled analyte by a mass spectrometer. scioninstruments.com |

| Co-elution | Elutes from the chromatography column at the same retention time as the analyte. texilajournal.com | Ensures both standard and analyte are subjected to the same analytical conditions and matrix effects. clearsynth.com |

| Correction for Matrix Effects | Experiences similar signal suppression or enhancement as the analyte from interfering compounds in the sample. clearsynth.com | Improves the accuracy and reliability of quantification in complex biological samples like plasma or tissue. wisdomlib.org |

| Improved Precision | The ratio of the analyte signal to the internal standard signal remains stable even with variations in sample volume or instrument response. scispace.com | Leads to highly reproducible and robust analytical methods for drug development studies. nih.gov |

Overview of this compound as a Strategic Research Tool

This compound serves as a strategic and indispensable tool for researchers engaged in the development and study of Obeticholic Acid. nih.gov Its primary function is as an internal standard in bioanalytical methods designed to quantify Obeticholic Acid and its major metabolites—glycine (B1666218) and taurine (B1682933) conjugates—in various biological samples. drugbank.comnih.gov The metabolism of Obeticholic Acid involves conjugation in the liver, followed by secretion into bile and subsequent enterohepatic circulation, creating a complex system to analyze. drugbank.comnih.govnih.gov

The use of this compound in validated LC-MS/MS methods allows for the precise and accurate tracking of these processes. texilajournal.com By providing a reliable reference point, it enables researchers to build a comprehensive understanding of the drug's pharmacokinetic and metabolic profile. This is essential for all stages of drug development, from preclinical studies in animal models to clinical trials in humans. chemicalsknowledgehub.com The availability of a stable, deuterated internal standard like this compound facilitates the generation of high-quality, reproducible data required for regulatory submissions and for advancing the therapeutic applications of Obeticholic Acid. metsol.com

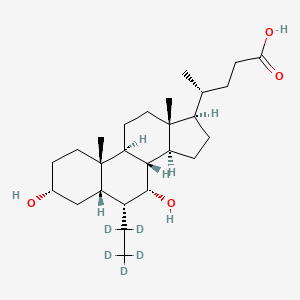

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C26H44O4 |

|---|---|

Molecular Weight |

425.7 g/mol |

IUPAC Name |

(4R)-4-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-6-(1,1,2,2,2-pentadeuterioethyl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |

InChI |

InChI=1S/C26H44O4/c1-5-17-21-14-16(27)10-12-26(21,4)20-11-13-25(3)18(15(2)6-9-22(28)29)7-8-19(25)23(20)24(17)30/h15-21,23-24,27,30H,5-14H2,1-4H3,(H,28,29)/t15-,16-,17-,18-,19+,20+,21+,23+,24-,25-,26-/m1/s1/i1D3,5D2 |

InChI Key |

ZXERDUOLZKYMJM-QFCIBDECSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])[C@@H]1[C@@H]2C[C@@H](CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H]1O)CC[C@@H]4[C@H](C)CCC(=O)O)C)C)O |

Canonical SMILES |

CCC1C2CC(CCC2(C3CCC4(C(C3C1O)CCC4C(C)CCC(=O)O)C)C)O |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Fidelity of Obeticholic Acid D5

Chemical Synthesis Routes for Deuterium (B1214612) Incorporation at Specific Molecular Sites

The synthesis of Obeticholic Acid-d5 involves the introduction of five deuterium atoms into the obeticholic acid molecule. While the precise, multi-step synthetic pathways are often proprietary, general methodologies for deuterium labeling can be inferred from the chemical literature. Facile methods have been developed for the synthesis of deuterium-labeled obeticholic acid and its major metabolites, the glycine (B1666218) and taurine (B1682933) conjugates, to serve as internal standards in drug development. researchgate.netnih.gov

One common strategy involves using a deuterated starting material or reagent in the synthetic sequence. For instance, the ethyl group at the 6α position is a primary site for deuterium incorporation. The synthesis could start from a precursor molecule that is then subjected to a reaction with a deuterated ethylating agent. A reported synthesis of OCA from cholic acid involves multiple steps, including the introduction of the ethyl group, which could be modified to incorporate deuterium. caldic.com Specifically, the synthesis of Obeticholic acid-2,2,4,4,-d4 has been documented, indicating that deuterium atoms can be specifically placed on the cholan framework. sigmaaldrich.comsigmaaldrich.com The synthesis of the d5 variant likely involves deuteration of the ethyl group. veeprho.comsynzeal.comsynzeal.com

Another approach involves isotopic exchange reactions on the final OCA molecule or a late-stage intermediate, although this can sometimes lead to a mixture of products with varying degrees of deuteration and positional isomers. Given the high isotopic purity required for an internal standard, a more controlled, stepwise synthesis is generally preferred.

Purification and Isolation Strategies for this compound

Following the synthesis, purification of this compound is crucial to remove any unreacted starting materials, non-deuterated or partially deuterated species, and other reaction byproducts. sigmaaldrich.com The primary technique employed for this purpose is chromatography.

High-Performance Liquid Chromatography (HPLC) is a widely used method for the purification of this compound. sussex-research.comlgcstandards.com Normal-phase or reverse-phase HPLC can be utilized, depending on the specific impurities present. In many documented analytical methods, a phenyl column is used for the chromatographic separation of OCA and its deuterated internal standard. alfa-chemistry.comijrps.com

Another key purification technique is column chromatography on silica (B1680970) gel. caldic.com This method allows for the separation of compounds based on their polarity and is a standard procedure in organic synthesis.

Following chromatographic purification, the isolated this compound is typically obtained as a solid powder after solvent evaporation. sigmaaldrich.comsigmaaldrich.com The final product is often stored at low temperatures, such as -20°C, to ensure its long-term stability. sigmaaldrich.comlgcstandards.com

Isotopic Purity Assessment and Positional Isomer Characterization

The isotopic purity of this compound is a critical parameter that defines its suitability as an internal standard. It is essential to confirm that the desired number of deuterium atoms has been incorporated and to quantify the percentage of the d5 species relative to other isotopic variants (d0 to d4). lgcstandards.com

Mass Spectrometry (MS) is the primary technique for assessing isotopic purity. By analyzing the mass-to-charge ratio (m/z) of the molecule, the distribution of different isotopologues can be determined. alfa-chemistry.comlgcstandards.com For instance, in negative electrospray ionization mode, Obeticholic Acid is detected at m/z 419.2, while its d5 internal standard is detected at m/z 424.1. alfa-chemistry.com A certificate of analysis for one batch of this compound reported a d5 intensity of 88.33%, with the d4 species being the next most abundant at 11.04%. lgcstandards.com Commercially available standards often specify an isotopic purity of greater than 95% or 98 atom % D. sigmaaldrich.comsussex-research.com

Nuclear Magnetic Resonance (NMR) Spectroscopy is another powerful tool for characterizing the isotopic labeling pattern. While ¹H NMR can show the disappearance of signals at the sites of deuteration, ²H (Deuterium) NMR can directly detect the presence and location of deuterium atoms. google.comgoogle.comresearchgate.net For example, the ¹H NMR spectrum of d5-OCA would show a significant reduction or absence of signals corresponding to the ethyl group protons. google.com

These techniques ensure that the deuterium atoms are located at the intended positions and that the isotopic enrichment is high, which is crucial for accurate quantification in bioanalytical methods. alfa-chemistry.com

Spectroscopic and Chromatographic Characterization of Synthesized this compound

The synthesized this compound is extensively characterized to confirm its chemical structure and purity. The primary analytical techniques used for this purpose are mass spectrometry and chromatography, often coupled together as in Liquid Chromatography-Mass Spectrometry (LC-MS).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a cornerstone for the analysis of this compound, particularly in its role as an internal standard. alfa-chemistry.comijrps.com In a typical LC-MS/MS method, the compound is first separated from other components in a sample by liquid chromatography. A phenyl column with a mobile phase consisting of a mixture of an acidic aqueous solution and methanol (B129727) is often employed. alfa-chemistry.comijrps.com

After chromatographic separation, the analyte enters the mass spectrometer. In multiple reaction monitoring (MRM) mode, a specific precursor ion is selected and fragmented, and a specific product ion is then detected. This provides a high degree of selectivity and sensitivity. For this compound, the mass-to-charge transition monitored can be 424.4 → 424.4. alfa-chemistry.com

The retention time of this compound in the chromatographic system should be very similar to that of the non-deuterated Obeticholic Acid, ensuring that it effectively compensates for variations during sample preparation and analysis. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information. While detailed NMR data for this compound is not always publicly available, the spectra for the parent compound, Obeticholic Acid, have been reported. researchgate.netinnovareacademics.in These spectra, including ¹H NMR, ¹³C NMR, and various 2D NMR experiments like COSY and HMQC, serve as a reference for confirming the structure of the deuterated analog, with expected changes at the sites of deuteration. researchgate.netresearchgate.net For instance, the proton NMR signals for the ethyl group would be absent in the spectrum of this compound.

Below are interactive data tables summarizing key analytical parameters for this compound.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₆H₃₉D₅O₄ | veeprho.comlgcstandards.com |

| Molecular Weight | 425.66 g/mol | veeprho.comlgcstandards.com |

| Appearance | White to Off-White Solid | lgcstandards.com |

Table 2: Analytical Characterization Data for this compound

| Technique | Parameter | Typical Value/Observation | Source |

|---|---|---|---|

| HPLC Purity | >95% | sussex-research.comlgcstandards.com | |

| Isotopic Purity | Atom % D | ≥98% | sigmaaldrich.comsigmaaldrich.com |

| Isotopic Purity | % d5 | >95% | lgcstandards.com |

| Mass Spectrometry | m/z (Negative ESI) | 424.1 | alfa-chemistry.com |

| LC-MS/MS | MRM Transition (m/z) | 424.4 → 424.4 | alfa-chemistry.com |

Advanced Analytical Method Development Utilizing Obeticholic Acid D5

Role as an Internal Standard in Quantitative Mass Spectrometry

In quantitative mass spectrometry, the primary role of Obeticholic Acid-d5 is to serve as a stable isotope-labeled internal standard (SIL-IS). veeprho.comalfa-chemistry.com The use of an SIL-IS is considered the gold standard in bioanalytical mass spectrometry for achieving the highest precision and accuracy. alfa-chemistry.com this compound is added to biological samples at a known concentration at the beginning of the sample preparation process. Because it is chemically almost identical to the analyte, Obeticholic Acid, it experiences similar behavior during extraction, chromatographic separation, and ionization. veeprho.comalfa-chemistry.com By comparing the mass spectrometer's response of the analyte to the known concentration of the internal standard, analysts can accurately quantify the amount of Obeticholic Acid in the original sample, even if sample loss occurs during preparation. alfa-chemistry.com This is particularly crucial for pharmacokinetic studies where precise concentration measurements in biological fluids like plasma are required. researchgate.netnih.gov

Development and Validation of LC-MS/MS Bioanalytical Methods Employing this compound

Numerous liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed and validated for the simultaneous quantification of Obeticholic Acid and its primary metabolites, such as glyco-obeticholic acid and tauro-obeticholic acid, in human plasma. alfa-chemistry.comresearchgate.netnih.gov These methods universally rely on the use of this compound and its corresponding deuterated metabolite analogs as internal standards to ensure reliability. alfa-chemistry.comijrps.com

Validation of these methods is performed according to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). researchgate.netnih.gov Key validation parameters include linearity, precision, accuracy, selectivity, and sensitivity. For instance, one validated method demonstrated excellent linearity for Obeticholic Acid over a concentration range of 0.2506 to 100.2 ng/mL. alfa-chemistry.com Another study established linearity from 0.410 to 120.466 ng/mL for Obeticholic Acid. researchgate.netnih.gov In these methods, data acquisition is typically performed using multiple reaction monitoring (MRM) in negative electrospray ionization mode, which provides high specificity and sensitivity. alfa-chemistry.comijrps.com The MRM transitions monitored are specific for the analyte and the internal standard, for example, m/z 419.2 for Obeticholic Acid and m/z 424.1 for this compound. alfa-chemistry.com

Table 1: Summary of Validation Parameters from a Representative LC-MS/MS Method

| Parameter | Analyte | Specification / Finding | Citation |

|---|---|---|---|

| Linearity Range | Obeticholic Acid | 0.50-100.00 ng/mL | ijrps.com |

| Glyco-obeticholic Acid | 0.50-100.00 ng/mL | ijrps.com | |

| Correlation Coefficient (r²) | All Analytes | ≥0.99 | ijrps.com |

| Intra-day & Inter-day Precision (%CV) | Obeticholic Acid | ≤9.82% | researchgate.net |

| Intra-day & Inter-day Accuracy (%RE) | Obeticholic Acid | Within ±6.90% | researchgate.net |

| Lower Limit of Quantitation (LLOQ) | Obeticholic Acid | 0.410 ng/mL | researchgate.netnih.gov |

Compensation for Matrix Effects and Ion Suppression/Enhancement in Bioanalytical Assays

Biological matrices such as plasma are incredibly complex, containing numerous endogenous compounds like lipids and proteins that can interfere with the ionization of an analyte in the mass spectrometer's source. mdpi.comnih.gov This interference, known as the matrix effect, can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification. mdpi.com

This compound is instrumental in compensating for these matrix effects. alfa-chemistry.com Since the deuterated standard co-elutes with the non-labeled analyte from the LC column and has nearly identical ionization efficiency, any ion suppression or enhancement that affects the analyte will affect the internal standard to the same degree. alfa-chemistry.com By calculating the ratio of the analyte peak area to the internal standard peak area, the variability introduced by the matrix effect is normalized, leading to a more accurate and reproducible measurement. alfa-chemistry.com In one validated method, the use of this compound successfully normalized matrix effects to an acceptable range, with a coefficient of variation (CV) of less than 15%. alfa-chemistry.com

Evaluation of Recovery and Stability in Complex Biological Matrices

The reliability of a bioanalytical method also hinges on the consistent recovery of the analyte from the biological matrix and its stability throughout the sample handling and storage process. ijrps.com this compound is used to assess these parameters.

Stability: Stability experiments are conducted to ensure that the analyte concentration does not change from the time of sample collection to the time of analysis. These tests evaluate stability under various conditions, including bench-top (room temperature), long-term freezer storage, and freeze-thaw cycles. ijrps.com Research has confirmed that Obeticholic Acid and its deuterated standard are stable under typical laboratory conditions. One study demonstrated that plasma samples were stable for at least 60 days when stored at -70°C and for a minimum of 10 hours at room temperature. ijrps.com

Table 2: Recovery and Stability Data for Obeticholic Acid and its d5-Internal Standard

| Parameter | Condition | Result | Citation |

|---|---|---|---|

| Mean Extraction Recovery | This compound | 87.18% | alfa-chemistry.com |

| This compound (IS1) | 81.18% | ijrps.com | |

| Stability in Plasma | Long-Term (-70°C) | Stable for 60 days | ijrps.com |

| Bench-Top (Room Temp.) | Stable for at least 10 hours | ijrps.com | |

| Stock Solution Stability | Refrigerated (2–8°C) | Stable for 52 days | ijrps.com |

Applications in Chromatographic Separations and Detection

The effective separation of Obeticholic Acid, its metabolites, and the corresponding deuterated internal standards from endogenous interferences is critical for accurate quantification. nih.gov High-performance liquid chromatography (HPLC) and ultra-high performance liquid chromatography (UPLC) are the standard techniques employed. alfa-chemistry.comnih.gov The choice of stationary phase (column) and mobile phase is optimized to achieve good peak shape and resolution in a short amount of time. ijrps.com A run time of 2.5 minutes per sample, for example, allows for high-throughput analysis. ijrps.com

Table 3: Examples of Chromatographic Conditions for this compound Analysis

| Chromatographic System | Stationary Phase (Column) | Mobile Phase | Detection | Citation |

|---|---|---|---|---|

| LC-MS/MS | Phenyl column | 2mM ammonium (B1175870) acetate (B1210297) with 0.01% formic acid and methanol (B129727) (15:85, v/v) | ESI-MS/MS (Negative) | ijrps.com |

| UPLC-MS/MS | Phenyl column | 0.05% acetic acid and HPLC-grade methanol (10:90, v/v) | ESI-MS/MS (Negative) | alfa-chemistry.com |

| HPLC/UV/MS | XSelect CSH C18 | Gradient of acetonitrile (B52724) and 0.05% o-phosphoric acid | UV (192nm) & ESI-MS | nih.gov |

Mass Spectrometric Fragmentation Pathway Elucidation of this compound and its Metabolites

Understanding the fragmentation pathways of this compound and its metabolites in a tandem mass spectrometer is key to developing a selective and sensitive MRM method. nih.gov Upon collision-induced dissociation (CID), the parent (or precursor) ion breaks apart into characteristic product ions. For bile acids like Obeticholic Acid, fragmentation typically involves neutral losses of water (H₂O) from the steroid nucleus's hydroxyl groups and cleavages of the side chain. nih.govlibretexts.org

In negative ion mode ESI, Obeticholic Acid forms a deprotonated molecule [M-H]⁻ at m/z 419.2. alfa-chemistry.com The deuterated standard, this compound, with five deuterium (B1214612) atoms on the ethyl group at the C6 position, forms an [M-H]⁻ ion at m/z 424.1 or 424.4. alfa-chemistry.comresearchgate.net The fragmentation of the d5-analog is expected to be identical to the parent compound, with the product ions retaining the deuterium label and thus appearing at a mass 5 Daltons higher than the corresponding fragments of the unlabeled compound, assuming the fragment contains the C6-ethyl group. This mass difference ensures that there is no crosstalk between the MRM channels for the analyte and the internal standard.

Nuclear Magnetic Resonance (NMR) Methodologies for this compound Quantification and Characterization

While mass spectrometry is the primary tool for quantification in bioanalysis, Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for the initial structural confirmation and purity assessment of reference standards like this compound. innovareacademics.inlgcstandards.com Proton (¹H) and Carbon-13 (¹³C) NMR analyses are performed to confirm the molecular structure of the synthesized compound, ensuring the deuterium atoms are in the correct positions. innovareacademics.in Certificates of Analysis for this compound standards typically include a statement that the material's structure conforms to NMR analysis. lgcstandards.com

Furthermore, quantitative NMR (qNMR) can be used for the precise determination of the purity of an analytical standard without the need for a separate, identical reference standard. innovareacademics.inresearchgate.net This technique involves comparing the integral of a specific proton signal from the analyte with the integral of a signal from a certified internal standard of known concentration, such as tetramethylbenzene. innovareacademics.in This provides an absolute measure of purity, which is critical for the accurate preparation of stock solutions used in calibrating LC-MS/MS assays. innovareacademics.inresearchgate.net

Mechanistic and Biochemical Investigations Employing Obeticholic Acid D5

In Vitro Metabolic Stability and Pathway Elucidation Studies

The use of deuterium-labeled compounds is a cornerstone of modern drug development, offering a way to study the pharmacokinetic and metabolic profiles of new chemical entities. medchemexpress.commedchemexpress.com Obeticholic Acid-d5 is employed in various in vitro systems to understand how the drug is processed in the liver, the primary site of its metabolism. drugbank.comnih.gov

To investigate how Obeticholic Acid is metabolized, researchers utilize in vitro models that replicate the environment of the human liver. researchgate.netmdpi.com Two common models are hepatic microsomal and hepatocyte incubations.

Hepatic Microsomes: These are vesicles derived from the endoplasmic reticulum of liver cells (hepatocytes) and contain a high concentration of drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily. Incubating this compound with hepatic microsomes allows for the study of Phase I metabolic reactions.

Hepatocyte Incubations: Using primary human hepatocytes provides a more complete model, as these cells contain the full complement of both Phase I and Phase II metabolic enzymes. researchgate.netmdpi.com When this compound is introduced to cultured hepatocytes, it undergoes the same primary metabolic processes as the non-labeled drug, namely conjugation with amino acids. drugbank.comnih.goveuropa.eu Studies in rat models with liver cirrhosis have been used to assess the biodistribution and metabolism of OCA, tracking its concentrations and those of its metabolites in the liver and other organs over time. nih.gov

These models are essential for predicting a drug's metabolic stability and identifying potential metabolic pathways before human clinical trials. researchgate.net

The primary metabolic pathway for Obeticholic Acid in the liver is conjugation with the amino acids glycine (B1666218) or taurine (B1682933). drugbank.comnih.goveuropa.eu When this compound is used, the resulting metabolites retain the deuterium (B1214612) label. The major deuterated metabolites identified are Glyco-Obeticholic Acid-d5 and Tauro-Obeticholic Acid-d5. researchgate.netnih.gov

These deuterated metabolites are pharmacologically active, similar to their non-deuterated counterparts. europa.eu Their synthesis has been described for use as internal standards in bioanalytical methods, which are crucial for accurately quantifying the drug and its metabolites in complex biological matrices like plasma. nih.govresearchgate.net

| Deuterated Compound | Parent Compound | Key Characteristic | Molecular Formula |

|---|---|---|---|

| This compound | Obeticholic Acid | Deuterium-labeled parent drug | C₂₆H₃₉D₅O₄ medchemexpress.com |

| Glyco-Obeticholic Acid-d5 | Glyco-Obeticholic Acid | Glycine conjugate of OCA-d5 | C₂₈H₄₂D₅NO₅ sussex-research.com |

| Tauro-Obeticholic Acid-d5 | Tauro-Obeticholic Acid | Taurine conjugate of OCA-d5 | C₂₈H₄₄D₅NO₆S |

Isotopic Tracer Applications for Endogenous/Exogenous Differentiation in Biological Systems

A significant advantage of using this compound is its role as an isotopic tracer. medchemexpress.comeurisotop.com The deuterium atoms act as a "heavy" label that can be easily distinguished by analytical instruments like mass spectrometers. veeprho.com This allows researchers to precisely differentiate between the administered drug (exogenous) and the structurally similar bile acids that are naturally present in the body (endogenous). windows.netuva.nl

In pharmacokinetic studies, this compound is often used as an internal standard. veeprho.comnih.gov By adding a known quantity of the labeled compound to a biological sample (e.g., blood plasma), scientists can accurately measure the concentration of the unlabeled, therapeutic drug. veeprho.comresearchgate.net This technique corrects for any loss of sample during preparation and analysis, leading to highly reliable and precise quantification, which is essential for understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile. medchemexpress.comveeprho.com

Investigation of Receptor Binding Kinetics and Ligand-Target Interactions in Cellular Systems

This compound, like its non-labeled form, functions by binding to and activating a specific nuclear receptor, which initiates a cascade of downstream signaling events. medchemexpress.commdpi.comdrugbank.com

Obeticholic Acid is a potent and selective agonist of the Farnesoid X Receptor (FXR), a nuclear receptor highly expressed in the liver and intestine. alfa-chemistry.commdpi.comnih.gov Obeticholic Acid exhibits an EC50 (half maximal effective concentration) of 99 nM for FXR activation. medchemexpress.com Its binding potency is over 100 times greater than that of the natural bile acid ligand, chenodeoxycholic acid (CDCA). nih.govnih.gov

The activation of FXR by this compound triggers a complex signaling network that regulates bile acid homeostasis. mdpi.comeuropa.eu Key effects include:

Increased Bile Acid Transport: FXR stimulates the expression of transport proteins, such as the Bile Salt Export Pump (BSEP), which actively pump bile acids out of hepatocytes and into the bile ducts for elimination. nih.govnih.gov

Modulation of Inflammatory and Fibrotic Pathways: FXR is also recognized as a key regulator of pathways involved in inflammation and fibrosis in the liver. mdpi.comeuropa.eu

| Target Gene/Protein | Effect of FXR Activation | Physiological Outcome |

|---|---|---|

| CYP7A1 (Cholesterol 7α-hydroxylase) | Suppression/Downregulation | Decreased de novo synthesis of bile acids from cholesterol. mdpi.comscientificarchives.com |

| BSEP (Bile Salt Export Pump) | Upregulation | Increased transport of bile acids out of hepatocytes. nih.govnih.gov |

| FGF19 (Fibroblast Growth Factor 19) | Induction/Upregulation | Acts as an endocrine signal from the intestine to the liver to suppress bile acid synthesis. alfa-chemistry.commdpi.com |

| SHP (Small Heterodimer Partner) | Induction/Upregulation | Inhibits the transcription of the CYP7A1 gene. mdpi.com |

The substitution of hydrogen with deuterium increases the mass of the atom, which can alter the vibrational energy of chemical bonds. nih.gov This phenomenon can sometimes lead to a "binding isotope effect" (BIE), where the deuterated molecule binds to its target receptor with a slightly different affinity (either tighter or weaker) than its non-deuterated counterpart. nih.gov

While deuterium substitution has the potential to affect the metabolic profile of a drug, it is generally designed to retain the biochemical potency and selectivity of the original compound. medchemexpress.comgoogle.com In the context of this compound, the primary purpose of deuteration is to serve as a stable isotope tracer for analytical studies. medchemexpress.comveeprho.comnih.gov There is no evidence in the reviewed literature to suggest that the deuterium atoms in this compound significantly alter its binding affinity for the FXR receptor or its functional efficacy as an agonist in in vitro models. mdpi.com The compound is consistently described as a potent FXR agonist, and its utility in research is predicated on it mimicking the biological activity of the parent drug. medchemexpress.com

Comparative Research Methodologies and Advanced Applications

Comparison with Non-Deuterated Obeticholic Acid in Research Models

In research settings, Obeticholic Acid-d5 is primarily distinguished from its non-deuterated counterpart by its physical properties and metabolic stability, which dictate its main applications. The substitution of five hydrogen atoms with deuterium (B1214612), a stable, non-radioactive isotope of hydrogen, increases the molecular weight of the compound. medchemexpress.commedchemexpress.com This mass difference is the cornerstone of its use in analytical methodologies. veeprho.comalfa-chemistry.com

The principal application of this compound in research models is as an internal standard for the accurate quantification of Obeticholic Acid and its metabolites. veeprho.comalfa-chemistry.com In techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), this compound is added to biological samples. alfa-chemistry.comveeprho.com Since it behaves almost identically to the non-deuterated form during sample extraction, chromatography, and ionization, it can effectively compensate for variations in these processes. alfa-chemistry.com However, due to its higher mass, it produces a distinct signal in the mass spectrometer, allowing for precise and accurate measurement of the non-labeled drug and its metabolites. alfa-chemistry.comresearchgate.net

Another key difference arises from the kinetic isotope effect. wikipedia.org The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. google.com This can lead to a slower rate of metabolism for deuterated compounds, particularly if the C-H bond cleavage is the rate-determining step in a metabolic reaction, often mediated by enzymes like the cytochrome P450 system. cdnsciencepub.comacs.org This altered metabolic rate means that deuterated drugs can have different pharmacokinetic profiles compared to their non-deuterated versions, a property exploited in drug discovery to potentially enhance a drug's half-life and duration of action. nih.govgabarx.com

Table 1: Comparison of Obeticholic Acid and this compound in Research

| Feature | Obeticholic Acid (OCA) | This compound (OCA-d5) |

|---|---|---|

| Primary Role | Therapeutic agent, analyte | Internal standard for quantification veeprho.comalfa-chemistry.com |

| Molecular Weight | Lower | Higher (by ~5 Daltons) medchemexpress.com |

| Metabolic Rate | Standard metabolic profile | Potentially slower due to kinetic isotope effect cdnsciencepub.comacs.org |

| Analytical Detection | Measured as the target analyte | Used as a reference for the analyte's signal alfa-chemistry.com |

| Biological Activity | Potent FXR Agonist droracle.ai | Retains biochemical potency and selectivity gabarx.com |

Integration into High-Throughput Screening Methodologies for Bile Acid Analogs

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid assessment of large libraries of chemical compounds for biological activity. In the search for novel bile acid analogs that target receptors like FXR, HTS assays are essential. bertin-bioreagent.com The integration of this compound into these methodologies significantly enhances the quality and reliability of the screening data.

In HTS workflows that use LC-MS/MS for detection and quantification, this compound serves as a robust internal standard. alfa-chemistry.com As automated liquid handlers process numerous samples, minor variations in sample volume, extraction efficiency, or instrument response are inevitable. By including a fixed concentration of this compound in every well or sample, researchers can normalize the signal of the analyte (the potential bile acid analog). This internal calibration ensures that the measured activity is a true reflection of the compound's biological effect, rather than an artifact of experimental variability. alfa-chemistry.com This is critical for accurately identifying true "hits" and ranking their potency, thereby streamlining the process of discovering new therapeutic candidates.

Role in Preclinical Disease Models for Mechanistic Insight (excluding clinical outcomes)

The use of this compound in preclinical disease models is crucial for elucidating the mechanisms of action, pharmacokinetics, and metabolic fate of Obeticholic Acid, without directly assessing clinical efficacy. Its role as an analytical tool provides the precise measurements needed to understand the underlying biology in various in vitro and animal models.

In pharmacokinetic studies, this compound is indispensable for the validated quantification of Obeticholic Acid and its major active metabolites, glyco-obeticholic acid and tauro-obeticholic acid, in plasma and tissues. alfa-chemistry.comresearchgate.net This allows researchers to build accurate pharmacokinetic models that describe the absorption, distribution, metabolism, and excretion (ADME) of the drug. For example, studies in rats have utilized this method to characterize the drug's profile following oral administration. researchgate.net Understanding these parameters is fundamental to interpreting the results of mechanistic studies in disease models.

Furthermore, deuterated analogs are used in in vitro systems to probe cellular mechanisms. For instance, studies using sandwich-cultured human hepatocytes have employed deuterated bile acids to investigate intracellular accumulation and biliary transport. fda.gov This type of experiment provides direct mechanistic insight into how hepatocytes handle the compound, a key aspect of its function in liver diseases. In models of non-alcoholic steatohepatitis (NASH), where Obeticholic acid is studied for its effects on fibrosis and inflammation, the ability to accurately measure drug and metabolite concentrations in the liver and ileum is critical for correlating drug exposure with changes in gene expression and histological improvements. nih.gov By enabling precise quantification, this compound helps researchers link specific drug concentrations in target tissues to the modulation of FXR-regulated genes and subsequent pathophysiological changes. nih.govresearchgate.net

Table 2: Bioanalytical Performance of this compound as an Internal Standard

| Parameter | Finding | Source |

|---|---|---|

| Application | UPLC-MS/MS method for quantification of OCA and its metabolites in human plasma. | alfa-chemistry.com |

| Mass Transition (m/z) | Monitored at 424.4 → 424.4 in Multiple Reaction Monitoring (MRM) mode. | alfa-chemistry.com |

| Extraction Recovery | Determined to be 87.18%. | alfa-chemistry.com |

| Matrix Effects | Normalized to an acceptable range (Coefficient of Variation < 15%). | alfa-chemistry.com |

Future Directions and Methodological Advancements in Obeticholic Acid D5 Research

Emerging Analytical Technologies for Deuterated Bile Acid Quantification

The accurate quantification of deuterated bile acids, including OCA-d5, is fundamental to its use in research. The primary analytical method for this purpose is liquid chromatography-tandem mass spectrometry (LC-MS/MS). sigmaaldrich.cnresearchgate.netnih.gov This technique is considered the gold standard for analyzing bile acid profiles in biological samples due to its high resolution, sensitivity, and specificity. nih.gov

Recent advancements in mass spectrometry are further refining the quantification of bile acids. High-resolution mass spectrometry (HRMS) offers an advantage over traditional triple-quadrupole mass spectrometry (TQMS) by providing a full product ion spectrum for each targeted bile acid. This allows for the extraction of fragment ions within a narrow mass-to-charge (m/z) window, which helps to reduce background chemical interferences and improve the signal-to-noise ratio of the analysis. sciex.com

Capillary liquid chromatography tandem mass spectrometry (cLC/MS/MS) is another emerging technique that offers high sensitivity for quantifying bile acids in tissue samples like the liver. acs.org This method has demonstrated high recovery rates and low limits of detection and quantification. acs.org

To overcome challenges such as ion suppression and signal variability in mass spectrometry, deuterated isotopic labeled internal standards are essential. sigmaaldrich.cn OCA-d5 and its metabolites, glyco-obeticholic acid-d5 and tauro-obeticholic acid-d5, serve this purpose in pharmacokinetic studies. researchgate.net The use of these stable isotope-labeled internal standards allows for more precise and reliable quantification of the parent compound and its metabolites. researchgate.net

Table 1: Comparison of Analytical Technologies for Deuterated Bile Acid Quantification

| Technology | Advantages | Disadvantages |

| LC-MS/MS | Gold standard, high resolution, sensitivity, and specificity. nih.gov | Potential for matrix interference. restek.com |

| HRMS | Reduces background interference, improves signal-to-noise. sciex.com | Requires specialized instrumentation. |

| cLC/MS/MS | High sensitivity, high recovery rates. acs.org | May require more complex sample preparation. |

Potential for Obeticholic Acid-d5 in Lipidomics and Metabolomics Research

The study of the metabolome, which encompasses all small molecules in a biological system, provides a comprehensive view of an organism's physiological state. researchgate.net Metabolomics, and its sub-field lipidomics, are powerful tools in pharmaceutical research for identifying biomarkers, understanding disease mechanisms, and evaluating drug responses. researchgate.net

Deuterated compounds like OCA-d5 are invaluable in these fields. In metabolomics studies using mass spectrometry, internal standards are crucial for accurate quantification, and deuterated isotopic labeled standards are often the best choice to mitigate issues like ion suppression and signal drift. sigmaaldrich.cn The use of OCA-d5 as an internal standard enables the precise measurement of changes in the bile acid pool in response to therapeutic interventions or in disease states.

Bile acids themselves are significant signaling molecules that regulate lipid, glucose, and energy metabolism. sigmaaldrich.cn Therefore, studying their profiles through targeted metabolomics can provide critical insights into various health disorders. researchgate.net The development of targeted metabolomics methods using LC-MS/MS allows for the accurate identification and quantification of a broad range of bile acids and their deuterated isotopologs. researchgate.net This capability is essential for investigating changes in bile acid composition in conditions like nonalcoholic fatty liver disease and disorders of the gastrointestinal tract. researchgate.netuef.fi

The application of OCA-d5 in these studies can help to elucidate the complex role of the farnesoid X receptor (FXR), which is activated by obeticholic acid, in regulating metabolic pathways. frontiersin.orgresearchgate.net By tracing the metabolic fate of OCA-d5, researchers can gain a deeper understanding of its influence on lipid and glucose homeostasis.

Challenges and Innovations in Stable Isotope-Labeled Compound Synthesis and Application

The synthesis of stable isotope-labeled compounds, while crucial, presents several challenges. These include achieving high isotopic enrichment, ensuring regioselectivity (labeling at a specific molecular position), and developing cost-effective and efficient synthetic routes. x-chemrx.comacs.org Traditional methods often involve multi-step syntheses using isotopically enriched starting materials, which can be expensive and time-consuming. x-chemrx.com

To address these challenges, innovative methods are continuously being developed. One significant advancement is the use of late-stage functionalization and hydrogen isotope exchange (HIE). x-chemrx.commusechem.com These techniques allow for the introduction of deuterium (B1214612) into a molecule at a later stage of the synthesis, which is more atom-economical and applicable to complex molecules. x-chemrx.com

Flow chemistry is another innovation that is transforming the synthesis of deuterated compounds. x-chemrx.comansto.gov.au Compared to traditional batch synthesis, flow chemistry offers precise control over reaction parameters, improved mixing, and enhanced safety. x-chemrx.com This can lead to increased efficiency, higher production capacity, and reduced decomposition of the desired product. ansto.gov.au

The development of new catalysts and labeling reagents is also a key area of innovation. For example, methods using iridium, ruthenium, and nanoparticle catalysts for HIE are being explored. musechem.com Furthermore, the use of alternative stable isotopes like ³⁴S is being investigated to create labeled compounds with a significant mass increase from the parent molecule, which is essential for certain drug discovery and development applications. nih.gov

Table 2: Innovations in Stable Isotope-Labeled Compound Synthesis

| Innovation | Description | Advantages |

| Late-Stage Functionalization/HIE | Introduction of isotopes at a later synthetic stage. x-chemrx.commusechem.com | Cost-effective, atom-economical, suitable for complex molecules. x-chemrx.com |

| Flow Chemistry | Continuous reaction processing. x-chemrx.comansto.gov.au | Precise control, improved safety, increased efficiency. x-chemrx.comansto.gov.au |

| New Catalysts and Reagents | Development of novel catalytic systems and isotope sources. musechem.com | Enhanced efficiency and versatility of labeling. musechem.com |

| Alternative Stable Isotopes | Use of isotopes like ³⁴S for labeling. nih.gov | Enables synthesis of compounds with a larger mass shift. nih.gov |

Q & A

What experimental designs are optimal for evaluating the pharmacokinetic and metabolic stability of Obeticholic Acid-d5 in preclinical models?

Methodological Answer:

To assess pharmacokinetic (PK) and metabolic stability, researchers should employ deuterium tracing in in vivo and in vitro models. For example:

- Dose-ranging studies : Administer this compound at varying doses (e.g., 5–50 mg/kg) to establish linearity in exposure and identify saturation points .

- Mass spectrometry (MS) analysis : Use LC-MS/MS to quantify deuterium retention in plasma, bile, and liver tissue, comparing it to unlabeled Obeticholic Acid (OCA) to assess isotopic effects on metabolism .

- Bile-duct cannulation models : Measure biliary excretion rates to evaluate hepatic uptake and efflux mechanisms, as OCA-d5’s deuterated structure may alter interactions with transporters like BSEP .

How can researchers address contradictions in efficacy outcomes between this compound and non-deuterated OCA in fibrosis regression studies?

Methodological Answer:

Discrepancies may arise due to isotopic effects on FXR activation kinetics or tissue distribution. Mitigation strategies include:

- Head-to-head comparative trials : Design studies with parallel arms for OCA and OCA-d5 under identical conditions (e.g., dose, duration) to isolate isotopic impacts .

- Tissue-specific biomarker analysis : Use liver biopsies to compare fibrosis stage (e.g., NASH CRN scoring) and FXR target gene expression (e.g., SHP, BSEP) between treatment groups .

- Mechanistic PK/PD modeling : Incorporate deuterium’s kinetic isotope effect into models predicting drug-receptor binding affinity and residence time .

What are the key considerations for longitudinal safety assessment of this compound in chronic liver disease models?

Methodological Answer:

Long-term safety studies should prioritize:

- Pruritus monitoring : Implement validated scales (e.g., Visual Analog Scale) and dose-titration protocols to manage adverse events, as pruritus incidence is dose-dependent in OCA studies .

- Hepatic function stratification : Use Child-Pugh criteria to subgroup subjects, as OCA-d5 exposure increases 17-fold in severe hepatic impairment, necessitating adjusted dosing .

- Histopathology endpoints : Conduct biennial liver biopsies to evaluate paradoxical outcomes (e.g., ductopenia in PBC models) and correlate findings with serum markers like ALP and conjugated bilirubin .

How do researchers validate the specificity of this compound in autophagy modulation studies compared to non-selective FXR agonists?

Methodological Answer:

To confirm autophagy-specific effects:

- Knockout/knockdown models : Use FXR-null hepatocytes or Atg7−/− mice to differentiate FXR-dependent autophagy from off-target pathways .

- Lysosomal activity assays : Measure LC3-II/LC3-I ratios via immunoblotting and co-localization with LAMP1 in OCA-d5-treated cells .

- Comparative transcriptomics : Perform RNA-seq on OCA-d5 vs. non-deuterated OCA-treated samples to identify deuterium-specific gene signatures (e.g., ULK1, TFEB) .

What statistical approaches resolve heterogeneity in this compound trial data across diverse NASH subpopulations?

Methodological Answer:

Heterogeneity in fibrosis improvement (e.g., REGENERATE trial subgroup disparities) requires:

- Bayesian network meta-analysis : Pool data from OCA-d5, pioglitazone, and vitamin E trials to rank treatments by efficacy in stratified cohorts (e.g., F3 vs. F4 fibrosis) .

- Covariate-adjusted modeling : Incorporate baseline variables (e.g., BMI, HbA1c) into mixed-effects models to identify predictors of response .

- Adaptive trial designs : Use response-adaptive randomization to enrich for subgroups with favorable risk-benefit profiles .

How should dose optimization studies for this compound balance efficacy and adverse events in early-phase trials?

Methodological Answer:

- Escalation protocols : Start with 5 mg/day (matching OCA’s lowest effective dose) and escalate based on ALP normalization and pruritus tolerance .

- Exposure-response modeling : Link steady-state AUC of OCA-d5 and its conjugates (e.g., glyco-OCA-d5) to ALP reduction using Emax models .

- Patient-reported outcomes (PROs) : Integrate PROs into stopping rules for adverse events, as pruritus led to discontinuation in 38% of high-dose OCA monotherapy patients .

What methodologies confirm the role of this compound in modulating bile acid enterohepatic recycling?

Methodological Answer:

- Enterohepatic circulation assays : Administer OCA-d5 intraduodenally in rats and quantify deuterium enrichment in portal blood and bile via MS .

- FXR antagonism controls : Co-administer Gly-β-MCA (FXR inhibitor) to isolate FXR-dependent recycling effects .

- Microbiome profiling : Analyze fecal bile acid composition (e.g., deoxycholic acid) to assess OCA-d5’s impact on bacterial bile salt hydrolase activity .

How do researchers reconcile conflicting data on this compound’s antifibrotic efficacy between animal models and human trials?

Methodological Answer:

- Cross-species translational models : Use humanized FRG mice with chimeric human livers to evaluate OCA-d5 in a human-relevant microenvironment .

- Collagen turnover biomarkers : Measure PRO-C3 and TIMP-1 in serum to bridge animal histology with human non-invasive endpoints .

- Meta-regression of preclinical data : Adjust for species-specific FXR expression levels and bile acid pool composition in efficacy extrapolation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.